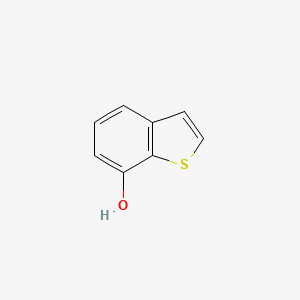

1-benzothiophen-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMUDSUJOMUXKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454547 | |

| Record name | Benzo[b]thiophene-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77898-35-2 | |

| Record name | Benzo[b]thiophene-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzothiophen-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzothiophen-7-ol from Thiophene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzothiophen-7-ol is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and materials. Its structure, featuring a fused thiophene and benzene ring with a hydroxyl group at the 7-position, imparts unique chemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, commencing from the readily available starting material, thiophene. The described synthetic route is designed for reproducibility and scalability, with a focus on the underlying chemical principles and practical experimental considerations.

The synthesis is approached as a multi-step sequence, beginning with the functionalization of the thiophene ring, followed by the construction of the benzothiophene core, and concluding with the crucial demethylation to yield the target phenol. Each stage is elucidated with detailed protocols, mechanistic insights, and data presented in a clear and accessible format. This guide is intended to be a practical resource for researchers in academic and industrial settings, providing a solid foundation for the synthesis of this compound and its derivatives.

Introduction

The benzothiophene scaffold is a privileged structure in drug discovery, present in a number of approved pharmaceuticals.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The hydroxylated derivative, this compound, is a particularly important building block, allowing for further functionalization to create libraries of novel compounds for screening and development. The synthesis of this molecule from a simple precursor like thiophene presents an interesting and instructive challenge in heterocyclic chemistry.

This guide details a rational and efficient five-step synthesis of this compound from thiophene. The overall strategy is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound from thiophene.

Part 1: Synthesis of 2-(2-Thienyl)ethanol

The initial step involves the introduction of a two-carbon side chain at the 2-position of the thiophene ring. This is achieved by deprotonation of thiophene followed by reaction with ethylene oxide.

Experimental Protocol

Materials:

-

Thiophene

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Ethylene oxide

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add thiophene and anhydrous toluene.

-

Carefully add sodium hydride in portions to the stirred solution at room temperature.

-

Heat the reaction mixture to 40-50 °C and maintain this temperature for 4-6 hours.

-

Cool the mixture in an ice bath and slowly introduce ethylene oxide gas below the surface of the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 10-14 hours.

-

Carefully quench the reaction by the slow addition of water. Adjust the pH of the aqueous layer to 1-2 with dilute hydrochloric acid.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-thienyl)ethanol.

-

Purify the product by vacuum distillation.

Causality and Mechanistic Insights

The C-H bond at the 2-position of thiophene is the most acidic due to the stabilization of the resulting carbanion by the adjacent sulfur atom. Sodium hydride, a strong base, is used to deprotonate the thiophene to form the 2-thienylsodium salt. This nucleophilic salt then attacks the electrophilic carbon of the ethylene oxide ring in a classic ring-opening reaction to form the desired 2-(2-thienyl)ethanol after acidic workup.

Part 2: Synthesis of 2-(2-Thienyl)ethyl p-toluenesulfonate

To facilitate the subsequent nucleophilic substitution, the hydroxyl group of 2-(2-thienyl)ethanol is converted into a good leaving group, a tosylate.

Experimental Protocol

Materials:

-

2-(2-Thienyl)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(2-thienyl)ethanol in anhydrous dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature, stirring for an additional 2 hours.

-

Quench the reaction with the addition of 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-thienyl)ethyl p-toluenesulfonate.

-

The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Causality and Mechanistic Insights

The tosylation reaction proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[3] Pyridine acts as a base to neutralize the HCl byproduct and also as a nucleophilic catalyst. The resulting tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion.

Part 3: Synthesis of 1-(3-Methoxyphenoxy)-2-(2-thienyl)ethane

This step involves a Williamson ether synthesis to couple the thienyl fragment with the precursor for the benzene ring.

Experimental Protocol

Materials:

-

2-(2-Thienyl)ethyl p-toluenesulfonate

-

m-Methoxyphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Sodium hydroxide solution (NaOH)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of m-methoxyphenol in anhydrous acetone, add anhydrous potassium carbonate.

-

Heat the mixture to reflux and add a solution of 2-(2-thienyl)ethyl p-toluenesulfonate in anhydrous acetone dropwise.

-

Continue to reflux the reaction mixture for 12-18 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution to remove any unreacted m-methoxyphenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude 1-(3-methoxyphenoxy)-2-(2-thienyl)ethane.

-

Purify the product by column chromatography on silica gel.

Causality and Mechanistic Insights

This reaction is a classic SN2 reaction where the phenoxide ion, generated in situ from m-methoxyphenol and potassium carbonate, acts as a nucleophile and displaces the tosylate leaving group from the 2-(2-thienyl)ethyl p-toluenesulfonate.

Part 4: Synthesis of 7-Methoxy-1-benzothiophene

The key cyclization step to form the benzothiophene ring system is achieved through an intramolecular electrophilic aromatic substitution reaction catalyzed by a strong acid.

Experimental Protocol

Materials:

-

1-(3-Methoxyphenoxy)-2-(2-thienyl)ethane

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add 1-(3-methoxyphenoxy)-2-(2-thienyl)ethane to polyphosphoric acid with vigorous stirring.

-

Heat the mixture to 80-90 °C and maintain this temperature for 2-4 hours.

-

Pour the hot reaction mixture carefully onto crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-methoxy-1-benzothiophene.

Causality and Mechanistic Insights

Polyphosphoric acid acts as both a strong acid catalyst and a dehydrating agent.[4] The reaction proceeds via an intramolecular electrophilic attack of the electron-rich thiophene ring onto the activated benzene ring. The methoxy group on the benzene ring is an activating group and directs the electrophilic substitution to the ortho and para positions. Cyclization at the position ortho to the ether linkage leads to the desired 7-methoxy-1-benzothiophene.

Figure 2: Simplified mechanism of PPA-catalyzed cyclization.

Part 5: Synthesis of this compound

The final step is the demethylation of the methoxy group to yield the target phenol. Boron tribromide is a highly effective reagent for this transformation.

Experimental Protocol

Materials:

-

7-Methoxy-1-benzothiophene

-

Boron tribromide (BBr₃), 1 M solution in dichloromethane

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-methoxy-1-benzothiophene in anhydrous dichloromethane in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.

-

Slowly add a 1 M solution of boron tribromide in dichloromethane dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol.

-

Add saturated sodium bicarbonate solution and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality and Mechanistic Insights

Boron tribromide is a strong Lewis acid that coordinates to the oxygen atom of the methoxy group, making it a better leaving group. A bromide ion then acts as a nucleophile, attacking the methyl group in an SN2 fashion to cleave the methyl-oxygen bond. Subsequent workup with a protic solvent hydrolyzes the resulting borate ester to afford the final phenol.

Data Summary

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Thiophene | 2-(2-Thienyl)ethanol | NaH, Ethylene oxide | 60-70 |

| 2 | 2-(2-Thienyl)ethanol | 2-(2-Thienyl)ethyl p-toluenesulfonate | TsCl, Pyridine | 85-95 |

| 3 | 2-(2-Thienyl)ethyl p-toluenesulfonate | 1-(3-Methoxyphenoxy)-2-(2-thienyl)ethane | m-Methoxyphenol, K₂CO₃ | 70-80 |

| 4 | 1-(3-Methoxyphenoxy)-2-(2-thienyl)ethane | 7-Methoxy-1-benzothiophene | Polyphosphoric acid | 50-60 |

| 5 | 7-Methoxy-1-benzothiophene | This compound | BBr₃ | 80-90 |

Conclusion

This in-depth technical guide provides a robust and well-documented synthetic route to this compound from thiophene. The described five-step sequence employs established and reliable chemical transformations, offering a practical approach for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By understanding the underlying principles of each reaction, scientists can adapt and optimize these procedures for their specific needs, facilitating the exploration of novel benzothiophene derivatives with potential therapeutic or technological applications.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-(2-Thienyl)ethyl Toluene-p-Sulphonate: Synthesis and Reactivity. Available at: [Link]

-

Wikipedia. Benzothiophene. Available at: [Link]

- Patel, M., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1038-1054.

-

Organic Syntheses. 2-thenaldehyde. Available at: [Link]

- Google Patents. CN103483310A - Synthesis method of 2-thiopheneethanol.

-

PrepChem.com. Preparation of ethyl p-toluenesulfonate. Available at: [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

-

Chemistry LibreTexts. 17.6: Reactions of Alcohols. Available at: [Link]

- Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.

-

Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Available at: [Link]

-

ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

-

MDPI. Polyphosphoric Acid-Promoted Efficient Synthesis of Cinnamides via Aldol Condensation of Amide. Available at: [Link]

-

Organic Syntheses. 3,3'-dihydroxybiphenyl. Available at: [Link]

-

National Institutes of Health. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Available at: [Link]

-

Chem-Station Int. Ed. O-Demethylation. Available at: [Link]

-

Reddit. BBr3 demethylation. Available at: [Link]

-

Wikipedia. Demethylation. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzothiophen-7-ol

Introduction

The 1-benzothiophene scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a range of significant therapeutic agents. Notable examples include the selective estrogen receptor modulator Raloxifene, used for osteoporosis and breast cancer prevention, the antipsychotic Brexpiprazole, and the antifungal agent Sertaconazole. The functionalization of the benzothiophene core, particularly with hydroxyl groups, offers a versatile handle for modulating physicochemical properties and exploring new biological activities.

We will delve into the core analytical techniques essential for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, a detailed experimental protocol is provided, followed by a presentation of predicted data and an in-depth interpretation grounded in fundamental principles and comparative data from related structures.

Molecular Structure

The structure and atom numbering scheme for 1-benzothiophen-7-ol are presented below. This numbering is used throughout the guide for spectral assignments.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Data and Interpretation

The following data is predicted for a 400 MHz spectrometer.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 7.35 | Doublet | 5.5 | 1H |

| H3 | 7.28 | Doublet | 5.5 | 1H |

| H4 | 6.85 | Doublet | 7.5 | 1H |

| H5 | 7.15 | Triplet | 7.8 | 1H |

| H6 | 7.05 | Doublet | 8.0 | 1H |

| 7-OH | 5.0 - 6.0 (variable) | Broad Singlet | - | 1H |

Interpretation:

-

Thiophene Ring Protons (H2, H3): The protons on the thiophene ring, H2 and H3, are expected to appear as doublets due to coupling with each other (³JHH). Their predicted shifts around 7.28-7.35 ppm are typical for protons on an electron-rich thiophene ring fused to a benzene ring.

-

Benzene Ring Protons (H4, H5, H6): The protons on the benzene portion of the molecule display a characteristic pattern for a 1,2,3-trisubstituted ring.

-

H5: This proton is flanked by two other protons (H4 and H6) and is therefore predicted to be a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its position at ~7.15 ppm reflects its location on the aromatic ring.

-

H4 and H6: These protons are adjacent to the hydroxyl and thiophene ring fusion, respectively. They are predicted to be doublets, coupling to H5. The electron-donating hydroxyl group at position 7 will shield the ortho proton (H6) and para proton (H4), shifting them upfield relative to unsubstituted benzothiophene. H4 is expected at ~6.85 ppm and H6 at ~7.05 ppm.

-

-

Hydroxyl Proton (7-OH): The chemical shift of the phenolic proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear as a broad singlet and can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.

Predicted ¹³C NMR Data and Interpretation

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 124.5 |

| C3 | 122.0 |

| C3a | 128.0 |

| C4 | 113.0 |

| C5 | 123.0 |

| C6 | 116.0 |

| C7 | 152.0 |

| C7a | 138.0 |

Interpretation:

-

C7 (Oxygen-bearing Carbon): The most downfield signal is predicted at ~152.0 ppm. This is characteristic of an aromatic carbon directly attached to an electronegative oxygen atom (a phenolic carbon).

-

Quaternary Carbons (C3a, C7a): The two carbons at the ring fusion (C3a and C7a) are quaternary and are predicted to appear at ~128.0 and ~138.0 ppm, respectively. C7a, being adjacent to the sulfur atom, is expected to be further downfield.

-

Thiophene Ring Carbons (C2, C3): These carbons are predicted around 124.5 and 122.0 ppm, typical for a benzothiophene system.

-

Benzene Ring Carbons (C4, C5, C6): The remaining carbons of the benzene ring are predicted between 113.0 and 123.0 ppm. The shielding effect of the hydroxyl group is most pronounced at the ortho (C6) and para (C4) positions, causing them to appear at the most upfield-shifted positions (~116.0 and ~113.0 ppm, respectively).

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

Fourier Transform Infrared (FT-IR) spectroscopy offers significant advantages in speed and sensitivity over older dispersive instruments. [1] 1. Sample Preparation (Attenuated Total Reflectance - ATR):

- ATR is a common and convenient method for solid or liquid samples. [2] * Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is a critical step for data integrity, as the background is subtracted from the sample spectrum.

- Place a small amount of the solid this compound sample directly onto the crystal.

- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal surface. Inadequate contact is a primary cause of poor quality spectra.

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

2. Data Processing:

- The instrument software automatically performs a Fourier transform on the interferogram to generate the final IR spectrum (transmittance vs. wavenumber). [3] * The background spectrum is automatically subtracted.

- The resulting spectrum should be analyzed for characteristic absorption bands.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | Medium | Aromatic C-H Stretch | Benzothiophene Ring |

| 1600 - 1580 | Medium | C=C Aromatic Ring Stretch | Benzene Ring |

| 1500 - 1400 | Strong | C=C Aromatic Ring Stretch | Benzene Ring |

| 1260 - 1180 | Strong | C-O Stretch | Phenol |

| 850 - 750 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |

Interpretation:

-

O-H Stretch: The most prominent and diagnostic peak will be a strong, broad absorption in the 3550-3200 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic -OH group. [2]Its broadness is a direct result of intermolecular hydrogen bonding.

-

Aromatic C-H Stretch: A series of weaker bands is expected just above 3000 cm⁻¹, typically between 3100 and 3000 cm⁻¹. This is a clear indication of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the molecule.

-

C=C Ring Stretching: Strong to medium absorptions in the 1600-1400 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

-

C-O Stretch: A strong band in the 1260-1180 cm⁻¹ region is expected for the C-O stretching vibration of the phenol group.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex pattern of bands, including C-H out-of-plane bending vibrations, which are unique to the molecule's overall structure and substitution pattern.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: EI-MS Data Acquisition

1. Sample Introduction:

- For a volatile and thermally stable compound like this compound, direct insertion via a heated solid probe or introduction via Gas Chromatography (GC-MS) is appropriate.

- A small amount of the sample (microgram quantities) is introduced into the ion source.

2. Ionization:

- The sample molecules in the gas phase are bombarded by a beam of electrons, typically with an energy of 70 eV. [4][5] * This high energy is sufficient to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•) . [4] 3. Fragmentation:

- The excess energy imparted during ionization causes the molecular ion to be energetically unstable, leading it to break apart into smaller, charged fragments and neutral radicals. This fragmentation pattern is a molecular fingerprint.

4. Mass Analysis and Detection:

- The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole).

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

- A detector records the abundance of each ion, generating a mass spectrum.

Predicted MS Data and Interpretation

Molecular Formula: C₈H₆OS Molecular Weight: 150.0140 g/mol

| m/z Value | Ion Identity | Comments |

| 150 | [M]⁺• (Molecular Ion) | The parent peak, corresponding to the intact molecule minus one electron. |

| 122 | [M - CO]⁺• | Loss of carbon monoxide (28 Da) is a characteristic fragmentation of phenols. |

| 121 | [M - CHO]⁺ | Loss of a formyl radical (29 Da), common after initial CO loss. |

| 94 | [C₆H₅S]⁺ or [C₇H₆]⁺• | Further fragmentation of the thiophene or benzene ring. |

Interpretation and Fragmentation Pathway:

The mass spectrum of this compound is expected to show a strong molecular ion peak at m/z = 150, confirming its molecular weight. As a "hard" ionization technique, EI will induce significant fragmentation.

A primary and highly characteristic fragmentation pathway for phenolic compounds is the loss of carbon monoxide (CO, 28 Da). This would lead to a significant peak at m/z 122. This is often followed by the loss of a hydrogen atom to give a peak at m/z 121. Another common fragmentation is the loss of a formyl radical (CHO, 29 Da), also leading to a peak at m/z 121.

Caption: A predicted key fragmentation pathway for this compound in EI-MS.

Conclusion

This guide provides a detailed framework for the spectroscopic analysis of this compound. While based on predicted data due to the absence of published experimental spectra, the principles, protocols, and interpretations are grounded in established spectroscopic theory and data from analogous compounds. The provided methodologies for NMR, FT-IR, and MS are designed to be robust and self-validating, ensuring that researchers can confidently acquire and interpret high-quality data. The predicted spectral data serves as a benchmark for what to expect during experimental analysis, facilitating the structural confirmation and quality control of this important heterocyclic compound.

References

- University of Michigan Department of Chemistry. (n.d.). NMR Sample Preparation.

-

Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from a university resource document. link

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.

- Massachusetts Institute of Technology. (n.d.).

- Thermo Fisher Scientific. (n.d.). Introduction to Fourier Transform Infrared Spectroscopy.

- Appretech Scientific Limited. (n.d.). This compound.

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a university chemistry resource. link

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- LCGC International. (n.d.). Electron Ionization for GC–MS.

- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.

-

Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from Wikipedia, The Free Encyclopedia. link

- Thermo Fisher Scientific. (n.d.). What is FTIR?.

- University of Illinois, School of Chemical Sciences. (n.d.). Electron Ionization.

- Creative Proteomics. (n.d.). Electron Ionization.

- Alpha Chemistry. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.

- University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility.

Sources

The Pharmacological Potential of Benzothiophene Derivatives: A Technical Guide for Drug Discovery

Introduction

The benzothiophene scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and thiophene ring, represents a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties and versatile synthetic accessibility have made it a cornerstone for the development of a multitude of pharmacologically active agents.[1][2][3][4] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by benzothiophene derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic potential of this remarkable chemical entity. We will delve into the core anticancer, antimicrobial, anti-inflammatory, and antiviral properties of these compounds, elucidating their mechanisms of action, presenting key structure-activity relationships, and providing detailed experimental protocols for their evaluation.

Anticancer Activities of Benzothiophene Derivatives: Targeting the Hallmarks of Cancer

Benzothiophene derivatives have emerged as potent anticancer agents, targeting multiple facets of cancer cell biology, from uncontrolled proliferation to survival and metastasis.[1][2] Their mechanisms of action are diverse and include the inhibition of key enzymes, disruption of cytoskeletal dynamics, and modulation of hormone receptor signaling.

Multi-Kinase Inhibition: A Strategy to Combat Chemoresistance

The dysregulation of protein kinases is a fundamental driver of oncogenesis. Multi-target therapies that simultaneously inhibit several cancer-relevant kinases are a promising strategy to overcome chemoresistance.[5][6][7]

Mechanism of Action: Certain 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors. For instance, compound 16b , a 5-hydroxybenzothiophene hydrazide, has demonstrated potent inhibitory activity against a panel of kinases including Clk1/4, DRAK1, and Dyrk1A/B.[5][6] Inhibition of these kinases disrupts cell cycle progression, leading to a G2/M phase arrest, and ultimately induces apoptosis.[5][6] The modulation of apoptotic markers by these compounds further confirms their pro-apoptotic effects.[5]

Signaling Pathway: Kinase Inhibition Leading to Apoptosis

Caption: Workflow for assessing the inhibition of tubulin polymerization by benzothiophene derivatives.

Estrogen Receptor Modulation: A Targeted Approach for Breast Cancer

Estrogen receptor alpha (ERα) is a key driver in the majority of breast cancers. [8][9][10][11][12]Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen agonist or antagonist activity. [8][9][11][12] Mechanism of Action: Raloxifene, a well-known benzothiophene-based SERM, acts as an estrogen antagonist in breast tissue. [8][9][10][11][12]It competitively binds to ERα, blocking the proliferative effects of estrogen and preventing the growth of ER-positive breast cancer cells. [8][9][10][11][12]In contrast, it exhibits estrogenic effects in bone tissue, which is beneficial for preventing osteoporosis. [8][11]

Antimicrobial Activities: Combating a Growing Threat

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzothiophene derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens, including multidrug-resistant strains. [5][6][9][10][13][14][]

Antibacterial Activity: Targeting Bacterial Viability

Benzothiophene derivatives have shown promise against both Gram-positive and Gram-negative bacteria.

Spectrum of Activity and Mechanism of Action: Several studies have reported the synthesis of benzothiophene derivatives with significant antibacterial activity. [9][10][14]For instance, certain tetrahydrobenzothiophene derivatives exhibit potent inhibitory activity against E. coli, P. aeruginosa, Salmonella, and S. aureus. [9]Some fluorinated benzothiophene-indole hybrids are particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with one potential mechanism being the inhibition of bacterial pyruvate kinase. [5]Other derivatives, such as benzothiophene acylhydrazones, have also shown efficacy against MRSA. [13]While the exact mechanisms are still under investigation for many derivatives, potential modes of action include disruption of the bacterial cell membrane and inhibition of essential enzymes.

Table 1: Antibacterial Activity of Selected Benzothiophene Derivatives

| Compound Class | Target Organism(s) | MIC (μg/mL) | Reference |

| Tetrahydrobenzothiophene | E. coli, P. aeruginosa, Salmonella, S. aureus | 0.54 - 99.92 | [9] |

| Benzothiophene-indole hybrid | MRSA, MSSA | 1 - 64 | [5] |

| Benzothiophene acylhydrazone | MRSA | 4 | [13] |

Antifungal Activity: A Broad Spectrum of Inhibition

Benzothiophene derivatives also exhibit significant activity against a range of fungal pathogens.

Spectrum of Activity and Mechanism of Action: Studies have demonstrated the antifungal potential of benzothiophene derivatives against clinically relevant fungi such as Candida albicans and Aspergillus species. [10][14][]For example, certain benzothiophene derivatives have shown better antifungal activity than standard drugs. [14]The co-administration of some benzothiophene derivatives with agents that permeabilize the fungal membrane has been shown to enhance their efficacy, suggesting that membrane disruption could be a component of their antifungal action. []

Anti-inflammatory Activities: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including asthma and neurodegenerative disorders. Benzothiophene derivatives have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.

5-Lipoxygenase (5-LO) Inhibition: A Treatment for Asthma

Leukotrienes are potent inflammatory mediators that play a crucial role in the pathophysiology of asthma. [13][14][][16] Mechanism of Action: Zileuton, a benzothiophene derivative, is a well-established inhibitor of 5-lipoxygenase (5-LO). [13][14][][16]By inhibiting this enzyme, Zileuton blocks the synthesis of leukotrienes from arachidonic acid, thereby reducing bronchoconstriction, inflammation, and mucus production in the airways. [13][14][][16]

Signaling Pathway: Inhibition of Leukotriene Synthesis

Caption: Zileuton inhibits 5-lipoxygenase, blocking the production of pro-inflammatory leukotrienes.

Antiviral Activities: A New Frontier in Antiviral Drug Discovery

The emergence of new and re-emerging viral diseases highlights the urgent need for novel antiviral therapies. Benzothiophene derivatives have recently been identified as promising candidates for the development of broad-spectrum antiviral agents. [6][8][9][16][17]

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): Targeting Flaviviruses

Flaviviruses, such as Dengue, West Nile, and Zika viruses, are significant global health threats. [6][8][9]The viral RNA-dependent RNA polymerase (RdRp) is an essential enzyme for their replication. [6][8][9] Mechanism of Action: Certain benzothiophene derivatives have been identified as potent inhibitors of flavivirus RdRp. [6][8][9]These compounds are thought to bind to a conserved motif in the active site of the enzyme, thereby blocking viral RNA synthesis and replication. [6][8][9]This discovery opens up the possibility of developing broad-spectrum antivirals against multiple flaviviruses. [6][8][9]

Activity Against Other Viruses

Benzothiophene derivatives have also shown activity against other viruses, including coronaviruses and herpes simplex virus-1 (HSV-1). [10][16]Structure-activity relationship (SAR) studies have shown that modifications to the benzothiophene scaffold and its substituents can significantly impact antiviral potency. [16]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of benzothiophene derivatives.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of a benzothiophene derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

Test benzothiophene derivative

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the benzothiophene derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: Prepare two-fold serial dilutions of the compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol: Plaque Reduction Assay for Antiviral Activity

Objective: To determine the concentration of a benzothiophene derivative that reduces the number of viral plaques by 50% (EC50).

Materials:

-

Test benzothiophene derivative

-

Virus stock (e.g., Dengue virus)

-

Susceptible host cell line (e.g., Vero cells)

-

Cell culture medium

-

Semi-solid overlay (e.g., containing carboxymethyl cellulose or agarose)

-

Crystal violet staining solution

-

Sterile 6-well plates

Procedure:

-

Cell Seeding: Seed the host cells in 6-well plates and grow until they form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of the benzothiophene derivative in cell culture medium.

-

Virus-Compound Incubation: Mix a known amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixture. Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and add the semi-solid overlay to each well.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 3-5 days).

-

Plaque Visualization: Remove the overlay, fix the cells with formaldehyde, and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value from the dose-response curve.

Conclusion

The benzothiophene scaffold continues to be a rich source of novel therapeutic agents with a remarkable diversity of biological activities. The insights provided in this technical guide underscore the vast potential of benzothiophene derivatives in addressing critical unmet medical needs in oncology, infectious diseases, and inflammatory disorders. Further exploration of the structure-activity relationships, mechanisms of action, and optimization of pharmacokinetic properties of these compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Sources

- 1. Antiviral Methods and Protocols. Methods in Molecular Medicine, Volume 24. Kinchington D, Schinazi RF, eds. ($99.00.) Humana Press, 2000. ISBN 0 896 03561 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 6. Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Identification of Benzothiophene-Derived Inhibitors of Flaviviruses by Targeting RNA-Dependent RNA Polymerase [mdpi.com]

- 9. scilit.com [scilit.com]

- 10. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urmc.rochester.edu [urmc.rochester.edu]

- 12. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 13. bioagilytix.com [bioagilytix.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Introduction: The Benzothiophene Scaffold - A Privileged Structure in Modern Science

An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of Novel Benzothiophene Compounds

Benzothiophene is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring.[1][2] This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" that forms the core of numerous molecules critical to medicine and materials science.[3][4] Its significance is underscored by its presence in FDA-approved drugs such as the osteoporosis treatment Raloxifene , the asthma medication Zileuton , and the antifungal agent Sertaconazole .[1][5] Beyond pharmaceuticals, benzothiophene derivatives are foundational components in the development of organic semiconductors for applications like organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), owing to their excellent thermal stability and charge transport properties.[6]

This guide, written from the perspective of a senior application scientist, provides a comprehensive technical overview of the modern, integrated workflow for the discovery, rational synthesis, isolation, and definitive characterization of novel benzothiophene compounds. It is designed for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile heterocyclic system. The focus is not just on procedural steps but on the underlying scientific rationale—the causality—that informs experimental design and ensures the generation of robust, reproducible results.

Part 1: Discovery and Rational Design Strategies

The journey to a novel benzothiophene compound rarely begins at the lab bench. It starts with a strategic, often computer-aided, design phase to maximize the probability of discovering a molecule with the desired biological activity or material property.

Causality in Design: Why Benzothiophene?

The benzothiophene core is frequently employed as a bioisostere for other bicyclic systems, most notably indole.[3][7] Replacing the nitrogen atom of an indole with a sulfur atom to create a benzothiophene can subtly alter the molecule's steric and electronic profile. This modification can lead to improved metabolic stability, enhanced binding affinity to a biological target, or altered pharmacokinetic properties—a testament to the principle that small structural changes can have profound functional consequences.[3][4]

Modern Discovery Workflow

The contemporary workflow for identifying promising benzothiophene "hits" is a multi-step process that integrates computational and experimental approaches.

-

Target Identification & Validation: The process begins with a specific biological target (e.g., an enzyme, a receptor) implicated in a disease.

-

In Silico Screening: Using molecular docking software, vast virtual libraries of benzothiophene derivatives are screened against the three-dimensional structure of the target.[5][8] This computational step predicts binding affinities and modes, allowing researchers to filter millions of potential compounds down to a manageable number of high-priority candidates for synthesis.[9]

-

Hit-to-Lead Optimization: The initial "hits" from the virtual screen are then synthesized. Structure-Activity Relationship (SAR) studies are conducted, where systematic modifications are made to the benzothiophene scaffold to improve potency, selectivity, and drug-like properties.[4]

Caption: Workflow from target identification to a validated lead compound.

Part 2: Synthesis of Novel Benzothiophene Derivatives

The synthesis of the target benzothiophene is a critical phase where the virtual concept becomes a physical reality. The choice of synthetic route is dictated by the desired substitution pattern, available starting materials, and scalability. Modern organic synthesis heavily favors transition-metal-catalyzed reactions for their efficiency, selectivity, and broad functional group tolerance.[10][11]

Key Synthetic Strategies

| Synthetic Method | Key Reagents / Catalyst | Typical Starting Materials | General Yields | Rationale & Scope |

| Palladium-Catalyzed Cross-Coupling | Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), CuI (co-catalyst for Sonogashira) | Halogenated benzothiophenes, alkynes, boronic acids, organostannanes. | 65-95% | Causality: Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states facilitates the formation of new carbon-carbon bonds with high efficiency. It is the method of choice for functionalizing a pre-existing benzothiophene core.[12][13] |

| Intramolecular Electrophilic Cyclization | Iodine (I₂), PdI₂, other electrophiles. | 1-(2-mercaptophenyl)-2-yn-1-ols, 2-alkynylthioanisoles. | 55-85% | Causality: An electrophile activates the alkyne, making it susceptible to nucleophilic attack by the adjacent sulfur atom, directly forming the thiophene ring of the bicyclic system. It is a powerful method for constructing the core itself.[1][14] |

| Multi-Component Domino Reactions | Base (e.g., NaOEt) | Thiophenone, malononitrile, aromatic aldehydes. | Good to Excellent | Causality: This strategy combines multiple bond-forming events in a single pot without isolating intermediates, maximizing efficiency and atom economy. It is ideal for rapidly generating molecular diversity. |

Diagram of a Common Synthetic Pathway

This diagram illustrates a common and powerful two-step sequence: the synthesis of a 3-iodo-benzothiophene via electrophilic cyclization, followed by its functionalization using a Palladium-catalyzed Sonogashira cross-coupling reaction.

Caption: A representative synthetic route to novel benzothiophenes.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from established literature procedures for the synthesis of 3-alkynyl benzothiophene derivatives.[15][16] It is a self-validating system; successful execution relies on the rigorous exclusion of air and moisture, which can deactivate the palladium catalyst.

-

System Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with inert argon gas by evacuating and backfilling three times. This step is critical to prevent oxidation of the catalyst.

-

Solvent and Reagent Addition: Anhydrous, degassed dimethylformamide (DMF) and triethylamine (Et₃N, 4.0 eq) are added via syringe. The terminal alkyne (1.1 eq) is then added, and the mixture is stirred.

-

Reaction Monitoring: The reaction is stirred at room temperature for 12 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting iodo-benzothiophene is consumed.

-

Quenching and Work-up: Upon completion, the reaction is quenched by the addition of water and extracted with dichloromethane (DCM).

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Part 3: The Isolation and Purification Workflow

A successful synthesis is invariably followed by a rigorous purification process. The crude product from the reaction flask is a mixture that requires separation to isolate the desired novel compound in high purity.

From Crude Mixture to Pure Compound

The purification strategy is a logical sequence of techniques, each chosen to remove specific types of impurities.

Caption: Standard workflow for the isolation and purification of a synthetic compound.

Key Purification Techniques

-

Liquid-Liquid Extraction: This is the first line of defense. It uses two immiscible solvents (e.g., water and an organic solvent) to separate compounds based on their differing solubilities.[17] For heterocyclic compounds, care must be taken to avoid vigorous shaking, which can lead to the formation of stable emulsions that complicate layer separation.[17]

-

Flash Column Chromatography: This is the cornerstone of purification in organic synthesis.[18][19] The crude mixture is loaded onto a column of silica gel and eluted with a solvent system (mobile phase). Compounds separate based on their polarity; less polar compounds travel down the column faster, while more polar compounds are retained longer on the polar silica gel. The appropriate solvent system is determined beforehand by analyzing the crude mixture with TLC.

-

Recrystallization: This technique is used to obtain the final product in a highly pure, crystalline form, which is often necessary for unambiguous structural analysis by X-ray crystallography.[17][19] The principle is to dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solvent.

Experimental Protocol: Flash Column Chromatography

This protocol provides a self-validating framework for purifying a moderately polar benzothiophene derivative.

-

TLC Analysis: The crude product is first analyzed by TLC using various hexane/ethyl acetate solvent mixtures to find a system that gives the desired compound an Rf value of approximately 0.3. This ensures optimal separation on the column.

-

Column Packing: A glass column is packed with silica gel as a slurry in the chosen non-polar starting solvent (e.g., 100% hexane). This prevents air bubbles and ensures a uniform stationary phase.

-

Sample Loading: The crude product is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the resulting dry powder ("dry loading") is carefully added to the top of the packed column. This technique leads to better separation than loading the sample in liquid form.

-

Elution: The solvent system determined by TLC is run through the column, typically applying positive pressure with air ("flash" chromatography) to speed up the process.[18]

-

Fraction Collection: The eluent is collected in a series of test tubes.

-

Analysis: Each fraction is analyzed by TLC to identify which ones contain the pure product. Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified benzothiophene derivative.

Part 4: Structural Elucidation and Characterization

Once a compound has been isolated and purified, its molecular structure must be unequivocally confirmed. A combination of spectroscopic techniques is employed, each providing a unique piece of the structural puzzle.

| Technique | Information Provided | Rationale & Significance |

| NMR Spectroscopy (¹H, ¹³C) | Carbon-hydrogen framework, connectivity, and chemical environment of atoms. | Causality: The magnetic fields experienced by atomic nuclei are influenced by their local electronic environment. NMR measures these differences, allowing for the mapping of the entire molecular skeleton. It is the most powerful tool for structural determination in solution.[12][20] |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | Causality: MS measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the exact elemental formula, which is crucial for confirming the identity of a novel compound.[16][20] |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C≡C). | Causality: Covalent bonds vibrate at specific frequencies. IR spectroscopy measures the absorption of infrared light corresponding to these vibrations, providing a "fingerprint" of the functional groups present.[20] |

| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, and crystal packing. | Causality: When X-rays are passed through a single crystal, they are diffracted by the electrons in the molecule. The resulting diffraction pattern can be mathematically reconstructed to generate a precise three-dimensional model of the molecule. It is the gold standard for unambiguous structure proof.[6] |

| UV-Vis / Fluorescence Spectroscopy | Electronic transition energies and photophysical properties. | Causality: These techniques measure how the molecule interacts with ultraviolet and visible light, providing information about its conjugated π-system. This is particularly important for compounds designed for applications in materials science, such as OLEDs.[21][22] |

Conclusion

The discovery and isolation of novel benzothiophene compounds is a systematic, multi-disciplinary endeavor that seamlessly integrates computational design, advanced synthetic chemistry, rigorous purification, and powerful analytical techniques. Each step in the workflow, from the initial in silico docking experiment to the final structural confirmation by NMR and X-ray crystallography, is guided by fundamental principles of causality. By understanding not just how to perform these operations, but why they are effective, researchers can more efficiently navigate the path from a conceptual molecule to a tangible, well-characterized compound with the potential to become a life-saving drug or a next-generation organic material.[3][23]

References

-

Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Future Medicinal Chemistry. Available at: [Link]

-

Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry. Available at: [Link]

-

Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. Available at: [Link]

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. Available at: [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. Available at: [Link]

-

Synthesis of Novel Benzothiophene Derivatives via Cyclization Reactions. ResearchGate. Available at: [Link]

-

Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. PubMed. Available at: [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Ingenta Connect. Available at: [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. Available at: [Link]

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. ResearchGate. Available at: [Link]

-

An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Bentham Science. Available at: [Link]

- Benzothiophene derivatives and medicinal use thereof. Google Patents.

-

Synthesis, characterization of novel benzothiophene. MJM. Available at: [Link]

-

Mass spectra of benzothiophene derivatives extracted from a sulfate-reducing culture grown with naphthalene as a carbon source and benzothiophene as an auxiliary substrate. ResearchGate. Available at: [Link]

-

Synthesis of new bioactive benzothiophene derivatives. ResearchGate. Available at: [Link]

-

Bioactive compounds containing a benzothiophene moiety. ResearchGate. Available at: [Link]

-

Modulation of Properties in[24]Benzothieno[3,2-b][24]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]

-

Excited State Dynamics of Dibenzothiophene Derivatives. ChemRxiv. Available at: [Link]

-

Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). ResearchGate. Available at: [Link]

-

A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. PubMed Central. Available at: [Link]

-

Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Available at: [Link]

-

the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. ResearchGate. Available at: [Link]

-

Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

-

The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ias.ac.in [ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]

- 20. globalresearchonline.net [globalresearchonline.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzothiophen-7-ol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-benzothiophen-7-ol, a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and materials science. While this specific isomer is less commonly documented than other substituted benzothiophenes, this document synthesizes established chemical principles, data from closely related analogues, and plausible synthetic and analytical methodologies to serve as an authoritative resource for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound, also known as 7-hydroxy-1-benzothiophene, is an aromatic heterocyclic compound. It consists of a benzene ring fused to a thiophene ring, with a hydroxyl group substituted at the 7-position of the bicyclic system. The presence of the electron-rich thiophene ring, the aromatic benzene moiety, and the reactive hydroxyl group imparts a unique combination of chemical properties to the molecule.

Chemical Structure and Identification

Key Identifiers and Properties:

| Identifier | Value | Source/Method |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Synonyms | 7-Hydroxy-1-benzothiophene, Benzo[b]thiophen-7-ol | Common Chemical Naming |

| Molecular Formula | C₈H₆OS | Elemental Composition |

| Molecular Weight | 150.20 g/mol | Calculated (Isomeric with 1-benzothiophen-3-ol[2][3]) |

| CAS Number | Not readily available | Database Search |

Synthesis Strategies and Methodologies

The synthesis of substituted benzothiophenes can be achieved through various strategies.[5][6] For this compound, a plausible and efficient synthetic route would involve the functional group transformation of a more readily available precursor, such as 1-benzothiophene-7-carboxylic acid.

Plausible Synthetic Workflow: From Carboxylic Acid

A common challenge in synthesizing specific isomers is directing substitution to the desired position. Starting with a precursor where the 7-position is already functionalized, like 1-benzothiophene-7-carboxylic acid (CAS No. 10134-98-2), provides a reliable pathway.[7][8] The conversion of a carboxylic acid to a phenol (a Curtius, Schmidt, or Hofmann rearrangement followed by hydrolysis) is a standard transformation in organic synthesis.

Experimental Protocol: Curtius Rearrangement Pathway

-

Acid Chloride Formation: 1-benzothiophene-7-carboxylic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.

-

Azide Formation: The acid chloride is then reacted with sodium azide (NaN₃) in a suitable solvent like acetone or a biphasic system to yield the acyl azide. Causality: This step is critical as the acyl azide is the key intermediate for the rearrangement.

-

Rearrangement to Isocyanate: The acyl azide is carefully heated in an inert solvent (e.g., toluene). It undergoes thermal rearrangement, losing N₂ gas to form an isocyanate intermediate. Trustworthiness: This reaction is typically high-yielding and specific, forming the basis of a self-validating system where the loss of nitrogen can be monitored.

-

Hydrolysis to Amine: The isocyanate is not isolated but is treated with an acidic aqueous solution to hydrolyze it to the corresponding 7-amino-1-benzothiophene.

-

Diazotization and Hydrolysis to Phenol: The resulting amine is then diazotized using sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄) at low temperatures (0-5 °C). The resulting diazonium salt is subsequently heated in an aqueous solution to yield the final product, this compound.

Caption: Plausible synthesis of this compound.

Physicochemical Properties and Reactivity

The physicochemical properties of this compound can be inferred from its structure and comparison with related compounds like the parent benzothiophene and other hydroxylated isomers.

Expected Properties:

-

Appearance: Likely a white to off-white solid at room temperature, similar to the parent benzothiophene.[9]

-

Solubility: Expected to have low solubility in water but good solubility in polar organic solvents like ethanol, acetone, and ethyl acetate.

-

Acidity: The hydroxyl group will be weakly acidic, characteristic of phenols.

Reactivity Insights:

The reactivity of this compound is governed by the interplay of its three key components: the thiophene ring, the benzene ring, and the hydroxyl group.

-

Hydroxyl Group Reactivity: The -OH group can undergo typical phenolic reactions. It can be deprotonated by a base to form a phenoxide, which is a potent nucleophile for ether and ester synthesis. This is a crucial handle for creating derivatives for drug development.

-

Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group. This would direct incoming electrophiles primarily to the 6-position. This regioselectivity has been demonstrated in the synthesis of 6-substituted derivatives from 7-hydroxy-1-benzothiophene.[1] The thiophene ring itself is generally more reactive towards electrophiles than the benzene ring.

-

Oxidation: Phenols can be susceptible to oxidation, which may affect the compound's stability and storage requirements.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[5][10][11] These compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[10][12]

Potential Therapeutic Roles for this compound Derivatives:

-

Kinase Inhibitors: The benzothiophene nucleus is a common scaffold for designing kinase inhibitors used in oncology. The 7-hydroxy group provides a key point for modification to optimize binding to the target kinase.

-

Antimicrobial Agents: Benzothiophene derivatives have shown significant potential as antibacterial and antifungal agents.[13] The hydroxyl group can be functionalized to enhance these properties.

-

CNS Agents: The structural similarity of benzothiophenes to endogenous molecules has led to their investigation for neurological disorders.[12]

-

Metabolic Disease Therapeutics: Marketed drugs like the SGLT2 inhibitor ipragliflozin contain a benzothiophene core, highlighting the scaffold's utility in treating metabolic diseases.[12]

The 7-hydroxy group is a valuable synthetic handle, allowing for the creation of extensive libraries of derivatives through etherification or esterification, enabling the exploration of structure-activity relationships (SAR).

Analytical and Characterization Methods

The structural elucidation and purity assessment of this compound and its derivatives would rely on a combination of standard analytical techniques.

Standard Characterization Workflow:

-

Chromatography (TLC/HPLC): Thin-layer chromatography (TLC) would be used to monitor the progress of the synthesis, while High-Performance Liquid Chromatography (HPLC) would be employed for purification and purity assessment.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental formula. The expected molecular ion peak would be at m/z 150.20.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: Would show a characteristic broad absorption band for the O-H stretch of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

Caption: Standard workflow for analytical characterization.

Conclusion

This compound is a valuable, albeit under-documented, member of the benzothiophene family. Its strategic importance lies in the 7-hydroxy functional group, which serves as a versatile anchor for the synthesis of novel derivatives with significant potential in drug discovery. This guide provides a robust framework for its synthesis, characterization, and application, empowering researchers to explore the full therapeutic potential of this promising scaffold.

References

-

Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). In Heterocyclic Compounds: Synthesis, Properties, and Applications. Royal Society of Chemistry. Available from: [Link]

-

Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

PubChem. (n.d.). 1-Benzothiophene-7-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

Wikipedia. (n.d.). Benzothiophene. Retrieved from: [Link]

-

Patel, R. P., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Chemical and Pharmaceutical Research, 6(9), 235-242. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from: [Link]

-

Shafiei, M., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 137, 483-507. Available from: [Link]

-

Chemsrc. (n.d.). 1-Benzothiophene-3-ol. Retrieved from: [Link]

-

ChemSynthesis. (n.d.). 1-benzothiophen-3-ol. Retrieved from: [Link]

-

ChemSynthesis. (n.d.). Benzothiophenes database. Retrieved from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1993). Studies in sulfur heterocycles. Part 16. Use of 7-hydroxy-1-benzothiophene in the synthesis of substituted benzothiophene derivatives and tricyclic compounds incorporating a fused thiophene ring. RSC Publishing. Retrieved from: [Link]

-

Journal of the American Chemical Society. (1956). Benzothiophene Chemistry. VII. Substitution Reactions of 5-Hydroxy- and 5-Aminobenzothiophene Derivatives. ACS Publications. Retrieved from: [Link]

-

ChemRxiv. (2023). Excited State Dynamics of Dibenzothiophene Derivatives. ACS Publications. Retrieved from: [Link]

-

ResearchGate. (2017). An overview of benzo [b] thiophene-based medicinal chemistry. Retrieved from: [Link]

-

Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from: [Link]

- Google Patents. (n.d.). US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.

-

CAS Common Chemistry. (n.d.). 3610-02-4. Retrieved from: [Link]

Sources

- 1. Studies in sulfur heterocycles. Part 16. Use of 7-hydroxy-1-benzothiophene in the synthesis of substituted benzothiophene derivatives and tricyclic compounds incorporating a fused thiophene ring - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. 1-Benzothiophene-3-ol | CAS#:520-72-9 | Chemsrc [chemsrc.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. books.rsc.org [books.rsc.org]

- 6. Benzothiophene synthesis [organic-chemistry.org]

- 7. 1-Benzothiophene-7-carboxylic acid | C9H6O2S | CID 14235073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzothiophene-7-carboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Benzothiophene - Wikipedia [en.wikipedia.org]

- 10. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Ascendant Scaffold: A Technical Guide to 1-Benzothiophen-7-ol and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiophene core is a privileged heterocyclic scaffold, integral to the structure of numerous clinically significant pharmaceuticals.[1][2] Its structural versatility and broad range of biological activities have established it as a focal point for medicinal chemists.[3][4] This guide delves into the specific subclass of 1-benzothiophen-7-ol and its analogs, providing a comprehensive review of their synthesis, chemical properties, and burgeoning pharmacological applications. We will explore the nuanced structure-activity relationships that govern their therapeutic potential, from anticancer to antimicrobial and neuroprotective agents, and provide detailed experimental protocols to empower further research and development in this promising chemical space.

Introduction: The Benzothiophene Core and the Significance of C7-Hydroxylation

Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1] This arrangement confers a unique electronic and structural profile, making it an attractive scaffold for interacting with diverse biological targets. The clinical success of benzothiophene-containing drugs such as the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole underscores the therapeutic importance of this moiety.[1]

While the benzothiophene core itself is a potent pharmacophore, its biological activity is profoundly influenced by the nature and position of its substituents. The 7-position, in particular, has emerged as a critical site for modification. The introduction of a hydroxyl group to create This compound (also known as 7-hydroxy-1-benzothiophene) introduces a key hydrogen bond donor/acceptor site, enhances polarity, and provides a reactive handle for further derivatization. These modifications are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profiles, including solubility, metabolic stability, and target affinity. The exploration of its analogs, where the hydroxyl group is modified or other substituents are introduced, is a cornerstone of rational drug design aimed at fine-tuning therapeutic efficacy and selectivity.

Synthetic Strategies for this compound and Analogs

The synthesis of the this compound scaffold can be approached through several strategic routes, often starting from precursors that are later cyclized or from existing benzothiophene systems that are subsequently functionalized. A common and effective strategy involves the demethylation of a 7-methoxy-1-benzothiophene precursor, as the methoxy group can be more stable during initial ring construction steps.

Key Synthetic Approach: Demethylation of 7-Methoxy-1-benzothiophene